molecular formula C8H8FNO2 B14784087 5-Amino-3-fluoro-2-methylbenzoic acid

5-Amino-3-fluoro-2-methylbenzoic acid

Cat. No.: B14784087
M. Wt: 169.15 g/mol
InChI Key: JVWHMRZBXUWUCG-UHFFFAOYSA-N
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Description

5-Amino-3-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, featuring an amino group at the 5-position, a fluorine atom at the 3-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-fluoro-2-methylbenzoic acid, followed by reduction to introduce the amino group. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is frequently used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: 5-Nitro-3-fluoro-2-methylbenzoic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-fluoro-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of fluorescent probes and other bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methylbenzoic acid: Lacks the amino group, resulting in different reactivity and applications.

    5-Amino-2-methylbenzoic acid: Lacks the fluorine atom, affecting its chemical properties and biological activity.

    5-Amino-3-chloro-2-methylbenzoic acid:

Uniqueness

5-Amino-3-fluoro-2-methylbenzoic acid is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

5-amino-3-fluoro-2-methylbenzoic acid

InChI

InChI=1S/C8H8FNO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

JVWHMRZBXUWUCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)N)C(=O)O

Origin of Product

United States

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